molecular formula C12H14F3NOS B12341871 (NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide

(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide

Cat. No.: B12341871
M. Wt: 277.31 g/mol
InChI Key: ADGUPYIHLFACOC-FRKPEAEDSA-N
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Description

(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide is an organosulfur compound that belongs to the class of sulfinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide typically involves the condensation of 2-methylpropane-2-sulfinamide with 2,4,6-trifluoroacetophenone under acidic conditions. The reaction is carried out in an organic solvent such as ethanol, with concentrated hydrochloric acid serving as a catalyst. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to sulfonamide under strong oxidizing conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted trifluorophenyl derivatives.

Scientific Research Applications

(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the sulfinamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high selectivity and specificity.

Properties

Molecular Formula

C12H14F3NOS

Molecular Weight

277.31 g/mol

IUPAC Name

(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide

InChI

InChI=1S/C12H14F3NOS/c1-7(16-18(17)12(2,3)4)11-9(14)5-8(13)6-10(11)15/h5-6H,1-4H3/b16-7+

InChI Key

ADGUPYIHLFACOC-FRKPEAEDSA-N

Isomeric SMILES

C/C(=N\S(=O)C(C)(C)C)/C1=C(C=C(C=C1F)F)F

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=C(C=C(C=C1F)F)F

Origin of Product

United States

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